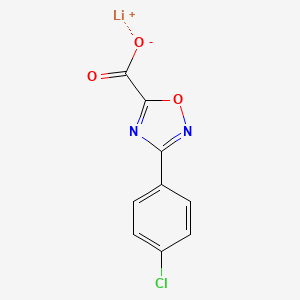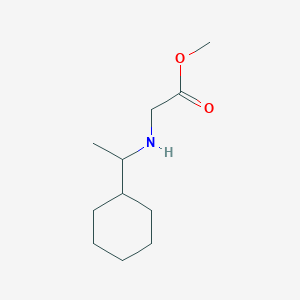
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles . Another method involves the use of primary diols and amines catalyzed by a manganese complex, which avoids the formation of by-products and uses water and molecular hydrogen as side products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned catalytic processes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, leading to N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the pyrrole ring.
Major Products
The major products formed from these reactions include N-substituted pyrroles, alcohols, and ketones, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, used in nucleic acids.
Uniqueness
(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(2R)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
HCYWXICBIKDJAQ-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](CO)N1CC=CC1.Cl |
SMILES canonique |
CC(CO)N1CC=CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
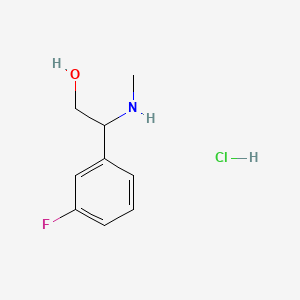
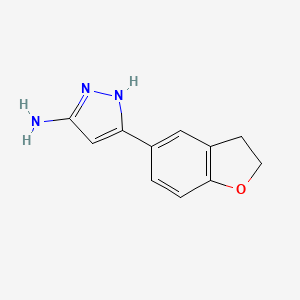
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
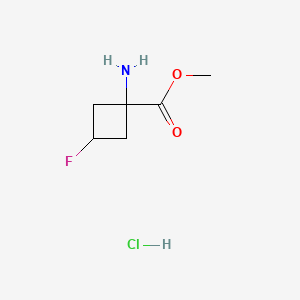
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
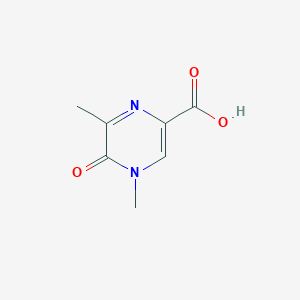




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)
